molecular formula C8H9F2NO B3163218 4-(2-Aminoethoxy)-1,2-difluorobenzene CAS No. 883536-30-9

4-(2-Aminoethoxy)-1,2-difluorobenzene

Cat. No.: B3163218
CAS No.: 883536-30-9
M. Wt: 173.16
InChI Key: JPEKPAAMGGGNKE-UHFFFAOYSA-N
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Description

4-(2-Aminoethoxy)-1,2-difluorobenzene is an organic compound with the molecular formula C8H9F2NO This compound features a benzene ring substituted with two fluorine atoms and an aminoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethoxy)-1,2-difluorobenzene typically involves the reaction of 1,2-difluorobenzene with 2-aminoethanol under specific conditions. One common method includes:

    Nucleophilic Substitution Reaction: 1,2-difluorobenzene reacts with 2-aminoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)-1,2-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-(2-Aminoethoxy)-1,2-difluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)-1,2-difluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with target molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of fluorine atoms.

    4-(2-Aminoethoxy)phenol: Similar structure but with a hydroxyl group instead of fluorine atoms.

    4-(2-Aminoethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of fluorine atoms.

Uniqueness

4-(2-Aminoethoxy)-1,2-difluorobenzene is unique due to the presence of two fluorine atoms on the benzene ring. This substitution can significantly alter the compound’s chemical and physical properties, making it more stable and reactive compared to its non-fluorinated analogs. The fluorine atoms also enhance the compound’s potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3,4-difluorophenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEKPAAMGGGNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCN)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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